N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate
Overview
Description
N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16818752 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
One study focused on the synthesis and molecular structure of bis(2-methoxy-4-allylphenyl)oxalate, aiming to understand the molecular characteristics and structural parameters that influence the chemical behavior of the compound. The study utilized various spectroscopic techniques and single-crystal X-ray diffraction for characterization, highlighting the compound's potential in chemical research applications (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2016).
Chemical Behavior and Applications
Another study described the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, showcasing the compound's role in the synthesis of cyclic hydroxamic acids DIBOA and DIMBOA, which have applications in natural product synthesis and potentially in agrochemical research (Hartenstein & Sicker, 1993).
Pharmacological Research
In pharmacological research, a study focused on the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their antibacterial activity, exploring the potential of derivatives for medical applications due to their high antibacterial activity. This highlights a direction where derivatives of the compound could be further explored for therapeutic uses (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Advanced Materials
Research into thermally sensitive water-soluble polymethacrylates demonstrated the compound's relevance in the synthesis of polymers with specific physical properties, such as solubility and cloud point, which are influenced by the length of the hydrophilic oligo(ethylene glycol) unit. This has implications for material science, particularly in the development of smart materials and coatings (Han, Hagiwara, & Ishizone, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-3-7-14-8-4-5-9-15(14)18-13-11-16-10-6-12-17-2;3-1(4)2(5)6/h3-5,8-9,16H,1,6-7,10-13H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYWIRIQMJSNMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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